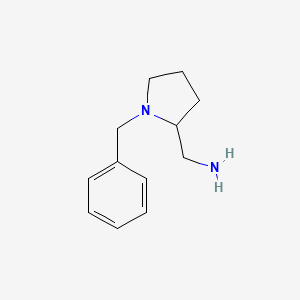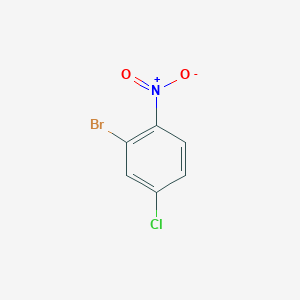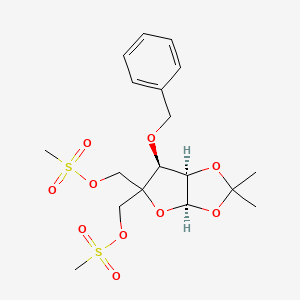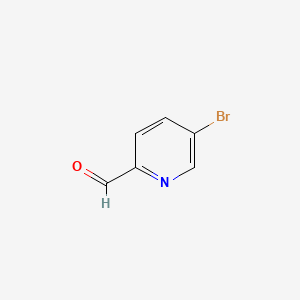
2-Brom-4-Phenylthiazol
Übersicht
Beschreibung
2-Bromo-4-phenylthiazole is a compound that falls within the broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromine atom at the second position and a phenyl group at the fourth position on the thiazole ring is characteristic of 2-Bromo-4-phenylthiazole. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of α-bromo ketones with thiourea is a common approach to synthesize substituted thiazoles, as demonstrated in the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole . Similarly, the Hugerschoff reaction involving arylthioureas and molecular bromine or organic ammonium tribromides can produce 2-aminobenzothiazoles . Although these methods do not directly describe the synthesis of 2-Bromo-4-phenylthiazole, they provide insight into the general strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography, as seen in the determination of the crystal structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole10. The bond lengths and angles within the thiazole ring are critical for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
Thiazole derivatives participate in a variety of chemical reactions. For example, they can act as ligands in metal complexes, coordinating through sulfur and nitrogen atoms to form stable structures with potential catalytic applications, as seen in the synthesis of ruthenium complexes with triazole ligands . Additionally, thiazole derivatives can undergo condensation reactions with various nucleophiles to form azaheterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as 2-Bromo-4-phenylthiazole, can be predicted using computational methods like density functional theory (DFT). These studies can provide information on the compound's molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical properties, which are important for understanding the behavior of the molecule under different conditions . The thermodynamic properties can also be calculated to predict the stability and reactivity of the compound at various temperatures .
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Thiazol-Derivate, einschließlich 2-Brom-4-Phenylthiazol, wurden für ihre starken antimikrobiellen Eigenschaften erkannt. Sie werden bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt, da sie gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern wirksam sind . Die Brom- und Phenylsubstitutionen am Thiazolring können die Fähigkeit der Verbindung verbessern, die Synthese der mikrobiellen Zellwand oder die Proteinfunktion zu stören, was zum Absterben des Krankheitserregers führt.
Krebsforschungsaktivitäten
Im Bereich der Krebsforschung hat this compound aufgrund seines Potenzials zur Hemmung des Wachstums und der Proliferation von Krebszellen vielversprechend gezeigt. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen zellulären Zielstrukturen zu interagieren und kritische Pfade zu stören, auf die Krebszellen für ihr Überleben angewiesen sind . Forscher untersuchen die Verwendung in gezielten Therapien, bei denen es verwendet werden könnte, um gezielt Krebszellen anzugreifen, während gesundes Gewebe geschont wird.
Antidiabetische Aktivität
Der Thiazol-Bestandteil ist ein häufiges Merkmal vieler Antidiabetika. This compound wird auf seine Fähigkeit untersucht, die Insulin-Signalwege zu modulieren und die Glukoseaufnahme in Zellen zu verbessern. Dies könnte zu neuen Behandlungen für Diabetes führen, die helfen, den Blutzuckerspiegel effektiver zu regulieren .
Anti-Alzheimer-Krankheit
Thiazol-Derivate werden auch auf ihre neuroprotektiven Wirkungen untersucht, die bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer von Vorteil sein könnten. This compound kann dazu beitragen, die Bildung von Amyloid-Plaques zu verhindern oder Neuronen vor oxidativem Stress zu schützen, was Schlüsselfaktoren bei der Progression der Alzheimer-Krankheit sind .
Antioxidative Eigenschaften
Die antioxidative Kapazität von Thiazol-Derivaten macht sie wertvoll bei der Bekämpfung von oxidativem Stress, der an verschiedenen chronischen Krankheiten beteiligt ist. This compound könnte verwendet werden, um antioxidative Therapien zu entwickeln, die Zellen vor Schäden durch freie Radikale schützen .
Hepatoprotektive Wirkungen
Die Lebergesundheit ist ein weiterer Bereich, in dem this compound bedeutende Anwendungen haben könnte. Seine hepatoprotektiven Eigenschaften können zur Behandlung oder Vorbeugung von Lebererkrankungen genutzt werden, indem Entzündungen reduziert und Hepatozyten vor Toxinen geschützt werden .
Fotografische Sensibilisatoren
Neben biomedizinischen Anwendungen hat this compound potenzielle Anwendungen im Bereich der Fotografie als Sensibilisierungsmittel. Es könnte in fotografische Materialien integriert werden, um die Lichtempfindlichkeit von Fotofilmen oder -papieren zu erhöhen .
Safety and Hazards
2-Bromo-4-phenylthiazole is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing eye protection, and washing skin thoroughly after handling .
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities . This suggests that 2-Bromo-4-phenylthiazole might interact with its targets, leading to inhibition of essential biological processes in microbes and fungi.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, indicating that they may influence several biochemical pathways .
Pharmacokinetics
The compound’s solid form and molecular weight (24012) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities, suggesting that they may lead to the death of microbes and fungi .
Eigenschaften
IUPAC Name |
2-bromo-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLTINVLOBXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432844 | |
| Record name | 2-Bromo-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57516-16-2 | |
| Record name | 2-Bromo-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57516-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)












